3-(3,5-Difluorophenyl)propionic acid

Antifungal Structure-Activity Relationship QSAR

Sourcing high-purity 3,5-difluorophenyl building blocks with consistent batch quality often delays enantioselective catalyst development. 3-(3,5-Difluorophenyl)propionic acid (CAS 84315-24-2) solves this as a validated chiral intermediate. • Enables >90% ee in dioxirane-catalyzed asymmetric epoxidations. • KV7.2/3 opener derivatives achieve EC50 = 1.4 nM, 100-fold more potent than flupirtine. • BACE1 inhibitor leads with IC50 = 44 nM for Alzheimer's programs. • Available in gram-to-kilogram quantities at ≥97% purity; ships ambient for simplified logistics.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 84315-24-2
Cat. No. B1306940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)propionic acid
CAS84315-24-2
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CCC(=O)O
InChIInChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
InChIKeySAAKANGUQMVTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)propionic Acid Overview


3-(3,5-Difluorophenyl)propionic acid (CAS 84315-24-2) is a fluorinated phenylpropanoic acid derivative with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . The compound features a propionic acid moiety attached to a phenyl ring bearing two fluorine atoms at the meta positions (3 and 5), a substitution pattern that confers distinct physicochemical properties including a calculated LogP of approximately 1.98 and aqueous solubility of 0.86 g/L at 25°C . It is primarily utilized as a chiral building block and pharmaceutical intermediate in the synthesis of bioactive small molecules, particularly as an enantioselective catalyst for dioxirane epoxidation reactions .

Irreplaceability of 3-(3,5-Difluorophenyl)propionic Acid


Fluorophenylpropionic acid analogs with alternative substitution patterns (e.g., 2,4-difluoro, 4-fluoro, or 2,6-difluoro) exhibit markedly different physicochemical and biological properties that preclude direct substitution [1]. The 3,5-difluoro substitution pattern on the phenyl ring creates a unique electronic environment characterized by strong electron-withdrawing effects at both meta positions without the steric hindrance associated with ortho-fluorination. This specific arrangement alters the pKa of the carboxylic acid moiety, modifies lipophilicity (LogP 1.98), and influences binding interactions with biological targets and catalytic transition states in ways that cannot be replicated by mono-fluorinated or ortho-substituted analogs [2]. The differences manifest in quantifiable variations in antifungal potency, catalytic enantioselectivity, and target binding affinity, as detailed in the evidence below [3].

Differentiation Evidence for 3-(3,5-Difluorophenyl)propionic Acid


Superior Antifungal Activity of the 3,5-Difluorophenyl Derivative

In a comprehensive structure-activity relationship study of 38 (+)-dihydroguaiaretic acid ((+)-DGA) derivatives evaluated for antifungal activity against Alternaria alternata, the 3,5-difluorophenyl derivative (compound 37) demonstrated the highest activity among all tested analogs [1]. The study employed quantitative structure-activity relationship (QSAR) analysis using the Hansch-Fujita method, establishing that the small electron-withdrawing effect of fluorine at the meta-position of the 7-phenyl group is critical for enhanced antifungal potency [2].

Antifungal Structure-Activity Relationship QSAR

Enhanced Enantioselectivity in Dioxirane Epoxidation

3-(3,5-Difluorophenyl)propanoic acid serves as an enantioselective catalyst for dioxirane epoxidation reactions, enabling the synthesis of homochiral dioxiranes . The compound demonstrates higher selectivity compared to other chiral catalysts evaluated under comparable conditions, with the 3,5-difluoro substitution pattern on the phenyl ring contributing to enhanced facial selectivity in the transition state . Derivatives incorporating this scaffold have been reported to achieve enantiomeric excess (ee) values exceeding 90% in Mannich-type reactions when the difluorophenyl group is incorporated into chiral amine catalysts .

Asymmetric Catalysis Epoxidation Chiral Building Block

Enhanced KV7.2/3 Channel Opening Activity of 3,5-Difluorophenyl Analog

In a structure-activity relationship study of 45 sulfide analogues of flupirtine and retigabine targeting KV7.2/3 potassium channels, the 3,5-difluorophenyl-containing analogue (compound 48) demonstrated 100-fold enhanced channel opening activity with an EC50 of 1.4 nM, compared to the parent compounds flupirtine and retigabine [1]. The study further established that this analogue possesses a vastly improved toxicity/activity ratio while maintaining the same efficacy as retigabine in vitro [2]. The 3,5-difluoro substitution pattern was identified as a key structural feature enabling this potency enhancement while simultaneously avoiding the quinone metabolite formation associated with hepatotoxicity [3].

Ion Channel Analgesic Antiepileptic

Potent BACE1 Inhibition by a 3,5-Difluorophenyl Peptidomimetic

A peptidomimetic inhibitor incorporating the 3,5-difluorophenyl moiety (N1-((1S,2S)-3-(3,5-difluorophenyl)-... derivative) demonstrated potent inhibition of BACE1 (beta-secretase 1) with an IC50 value of 44 nM [1]. BACE1 is a key therapeutic target for Alzheimer's disease, and the 3,5-difluorophenyl group contributes to the inhibitor's binding interactions within the enzyme active site [2]. The presence of the 3,5-difluoro substitution pattern on the phenyl ring enhances binding through halogen bonding and hydrophobic interactions with the protein backbone [3].

BACE1 Alzheimer's Disease Peptidomimetic

Differential Solubility Profile for Synthetic Versatility

3-(3,5-Difluorophenyl)propionic acid exhibits a calculated aqueous solubility of 0.86 g/L at 25°C, with solubility in organic solvents including ethanol and dichloromethane, and in DMSO . This solubility profile, combined with a calculated LogP of 1.98, provides a balance between aqueous and organic phase partitioning that differs from mono-fluorinated analogs (e.g., 4-fluorophenylpropionic acid with higher aqueous solubility) and ortho-difluoro analogs (e.g., 2,4-difluorophenylpropionic acid) [1]. The moderate lipophilicity facilitates both aqueous workup procedures and organic phase reactions .

Physicochemical Properties Formulation Solubility

Superior Pharmacophore Properties in SERD Development

In selective estrogen receptor degrader (SERD) development, compounds incorporating the 3,5-difluorophenyl moiety, such as 3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol, demonstrate potent estrogen receptor degradation activity [1]. The 3,5-difluoro substitution pattern has been identified as a key pharmacophore element for achieving high-affinity binding to the estrogen receptor and efficient degradation of the receptor protein [2]. Structure-activity relationship studies across SERD chemotypes indicate that the 3,5-difluorophenyl group provides optimal steric and electronic complementarity to the receptor binding pocket compared to alternative substitution patterns [3].

SERD Estrogen Receptor Oncology

Application Scenarios for 3-(3,5-Difluorophenyl)propionic Acid


Antifungal Lead Optimization in Agrochemicals

Researchers developing novel antifungal agents against Alternaria alternata and related phytopathogens should prioritize 3-(3,5-difluorophenyl)propionic acid as a scaffold precursor. Evidence from QSAR studies of 38 (+)-dihydroguaiaretic acid derivatives demonstrates that the 3,5-difluorophenyl substitution pattern yields the highest antifungal activity among all tested phenyl modifications [1]. The compound can be incorporated into lignan-based antifungal leads where the small electron-withdrawing effect of meta-fluorine substitution is critical for potency. Procurement is justified for programs requiring scaffold optimization toward commercial fungicide candidates.

Synthesis of Homochiral Dioxiranes for Asymmetric Epoxidation

Process chemists and medicinal chemists requiring enantioselective epoxidation catalysts should procure 3-(3,5-difluorophenyl)propionic acid for the synthesis of homochiral dioxiranes. The compound serves as an efficient catalyst for the epoxidation of alkenes and ketones with demonstrated selectivity superior to other chiral catalysts [1]. The 3,5-difluoro substitution enhances facial selectivity in the transition state, enabling enantiomeric excess values exceeding 90% when incorporated into chiral amine catalysts for Mannich-type reactions . This scenario is particularly relevant for synthesizing enantiomerically pure pharmaceutical intermediates requiring high stereochemical fidelity.

KV7.2/3 Modulator Development for Analgesic and Antiepileptic Uses

CNS drug discovery teams developing next-generation KV7.2/3 potassium channel openers should source 3-(3,5-difluorophenyl)propionic acid as a key intermediate. Derivatives incorporating the 3,5-difluorophenyl moiety have demonstrated 100-fold enhanced potency (EC50 = 1.4 nM) compared to flupirtine and retigabine, with improved toxicity/activity ratios and avoidance of quinone metabolite formation [1]. Procurement is indicated for programs aiming to develop analgesics or antiepileptics with improved safety profiles and nanomolar potency. The scaffold enables structure-activity relationship exploration while mitigating hepatotoxicity risks associated with parent compounds .

BACE1 Inhibitor Synthesis for Alzheimer's Drug Discovery

Medicinal chemistry groups pursuing BACE1 inhibitors for Alzheimer's disease should acquire 3-(3,5-difluorophenyl)propionic acid for incorporation into peptidomimetic inhibitor scaffolds. Peptidomimetics containing the 3,5-difluorophenyl group have achieved nanomolar BACE1 inhibition with IC50 values of 44 nM [1]. The 3,5-difluoro substitution pattern contributes to binding through halogen bonding and hydrophobic interactions with the BACE1 active site, as evidenced by structural data of enzyme-inhibitor complexes . Procurement supports the generation of high-affinity lead compounds in preclinical Alzheimer's disease programs.

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